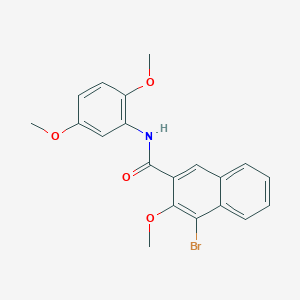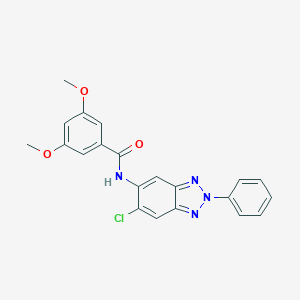
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BZML belongs to the class of benzothiadiazole derivatives, which have been found to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide is not fully understood. However, it has been suggested that N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has also been found to modulate the levels of certain proteins involved in neurodegeneration.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on the toxicity and safety of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide, which may limit its use in certain experiments.
Zukünftige Richtungen
1. Investigation of the potential of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
2. Further studies to elucidate the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in cancer and neurodegenerative diseases.
3. Development of more potent and selective derivatives of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide for improved therapeutic efficacy.
4. Exploration of the use of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in combination with other drugs for synergistic effects.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in animal models.
Synthesemethoden
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 4-bromo-3-methoxybenzoyl chloride. The resulting intermediate is then reacted with N-bromosuccinimide to obtain the final product, N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has been studied for its anti-cancer properties, as it has been found to inhibit the growth of various cancer cell lines. In addition, N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide |
|---|---|
Molekularformel |
C14H10BrN3O2S |
Molekulargewicht |
364.22 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C14H10BrN3O2S/c1-20-12-6-5-8(7-9(12)15)14(19)16-10-3-2-4-11-13(10)18-21-17-11/h2-7H,1H3,(H,16,19) |
InChI-Schlüssel |
UEDRWPZCRVMOCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278115.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B278122.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)

